molecular formula C6H7ClN4 B2590392 Imidazo[1,2-b]pyridazin-3-amine hydrochloride CAS No. 159045-54-2

Imidazo[1,2-b]pyridazin-3-amine hydrochloride

Katalognummer: B2590392
CAS-Nummer: 159045-54-2
Molekulargewicht: 170.6
InChI-Schlüssel: ABWWDSHGOHVPIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways involved in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH₂Br . Another approach utilizes β-cyclodextrin-SO₃H as a catalyst in a three-component reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Suzuki Cross-Coupling Reactions

The 6-chloro substituent on the imidazo[1,2-b]pyridazine scaffold undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing substituents at the 6-position:

  • Reagents : 4-Pyridyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).

  • Conditions : Mild heating (60–80°C) in a mixed solvent system (e.g., dioxane/water).

  • Outcome : Forms 6-aryl/heteroaryl derivatives with high regioselectivity. For example, coupling with 4-pyridyl boronic acid yields 6-(pyridin-4-yl)imidazo[1,2-b]pyridazin-3-amine as a key intermediate for kinase inhibitors .

Cyclization with α-Haloketones

The primary amine at the 3-position participates in cyclization reactions to form fused heterocycles:

  • Reagents : α-Haloketones (e.g., chloroacetone), base (e.g., K₂CO₃).

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF).

  • Outcome : Generates tricyclic imidazo[1,2-b]pyridazine derivatives. For instance, reaction with chloroacetone produces 8-methylimidazo[1,2-b]pyridazino[3,4-e]pyrimidine .

Mannich Reactions

The amine group facilitates Mannich-type functionalization to introduce solubilizing motifs:

  • Reagents : Formaldehyde, secondary amines (e.g., morpholine), acid catalyst (e.g., HCl).

  • Conditions : Room temperature in ethanol or methanol.

  • Outcome : Forms 3-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-amine derivatives, enhancing solubility for pharmacological applications .

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

  • Reagents : H₂O₂, RuCl₃, or KMnO₄.

  • Conditions : Aqueous acidic or neutral media at 25–50°C.

  • Outcome : Converts the amine to a nitro group, yielding 3-nitroimidazo[1,2-b]pyridazine , a precursor for further functionalization.

Acid/Base-Mediated Functionalization

The hydrochloride salt form enables pH-dependent reactivity:

  • Deprotonation : Treatment with NaOH releases the free base, enhancing nucleophilicity for alkylation or acylation .

  • Protonation : In acidic media, the amine forms stable salts, aiding purification and storage.

Selectivity in Kinase Inhibition

The reactivity of the amine and core structure directly impacts biological activity. For example:

  • Hydrogen bonding : The imidazo N atom and pyridyl group form critical interactions with DYRK1A kinase’s Leu241 and Lys188 residues, confirmed via X-ray crystallography (PDB: 6S11) .

  • Lipophilic substituents : 3-(Trifluoromethoxy)phenyl groups introduced via Suzuki coupling improve binding affinity and selectivity .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives have been extensively studied for their potential as kinase inhibitors. These compounds target various kinases implicated in cancer and other diseases:

  • Cancer Therapeutics : Imidazo[1,2-b]pyridazine derivatives have shown promise as inhibitors of several kinases involved in cancer progression, including DYRK1A and DYRK1B. These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention. For instance, the compound has been identified as a potent inhibitor of FLT3-ITD kinase, a critical target in acute myeloid leukemia (AML), with IC50 values as low as 1 nM .
  • Neurodegenerative Diseases : Research indicates that imidazo[1,2-b]pyridazine derivatives can inhibit kinases associated with neurodegenerative diseases such as Alzheimer's. They have been evaluated for their potential to reduce cytotoxicity while maintaining efficacy against kinases like CLK1 and CLK4, which are involved in tau phosphorylation and aggregation .

Antimicrobial Activity

Imidazo[1,2-b]pyridazine compounds have demonstrated significant activity against various pathogens:

  • Antimycobacterial Activity : A series of derivatives have been found to be highly effective against Mycobacterium tuberculosis and Mycobacterium marinum. High-throughput screening has identified compounds with promising activity profiles that warrant further investigation for treating tuberculosis .
  • Antiparasitic Properties : These compounds are also being explored for their efficacy against Leishmania species, which cause leishmaniasis. The optimization of imidazo[1,2-b]pyridazine derivatives has led to improved pharmacokinetic profiles and enhanced activity against the parasites responsible for visceral leishmaniasis .

Additional Therapeutic Applications

Beyond kinase inhibition and antimicrobial activity, imidazo[1,2-b]pyridazin-3-amine hydrochloride has potential applications in several other areas:

  • Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases. Their mechanism of action involves modulation of inflammatory pathways through kinase inhibition .
  • Circadian Rhythm Disorders : Research suggests that these compounds may influence circadian rhythms, offering potential therapeutic avenues for sleep disorders associated with circadian misalignment .

Case Studies and Research Findings

Several studies provide insights into the effectiveness and versatility of this compound:

StudyFocusFindings
Kinase InhibitionIdentified as a selective CLK and DYRK inhibitor with low cytotoxicity at therapeutic doses.
AML TreatmentShowed high potency against FLT3 mutations common in AML patients, indicating potential for clinical use.
Antimycobacterial ActivityHighlighted significant activity against M. tuberculosis with promising SAR (structure-activity relationship) profiles.
LeishmaniasisOptimized derivatives demonstrated improved efficacy against Leishmania parasites with favorable ADME properties.

Vergleich Mit ähnlichen Verbindungen

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine

Comparison: Imidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific inhibitory effects on TAK1 kinase and its potential therapeutic applications in autoimmune diseases. In contrast, similar compounds like Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine are often explored for their antimicrobial and anticancer properties .

Biologische Aktivität

Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various protein kinases. It has been identified as a selective inhibitor of DYRK (dual-specificity tyrosine-regulated kinase) family members, particularly DYRK1A and DYRK2, which are implicated in cancer progression and other diseases. The compound's binding affinity and selectivity were elucidated through X-ray crystallography and structure-guided drug design, highlighting its potential as a targeted therapeutic agent for conditions like cancer and neurodegenerative disorders .

2. Structure-Activity Relationship (SAR)

The optimization of imidazo[1,2-b]pyridazine derivatives has revealed critical insights into their biological activity. Key modifications at various positions on the pyridazine ring have been shown to enhance potency and selectivity against specific kinases. For instance, the introduction of methyl groups at the C-2 position has been associated with improved binding affinity to DYRK1A while maintaining low cytotoxicity in human neuroblastoma cell lines .

Table 1: SAR Analysis of Imidazo[1,2-b]pyridazines

CompoundPosition of ModificationIC50 (nM)Selectivity
Compound 17C-2 (Methyl)93DYRK1A
Compound 21jC-3 (Aryl group)33DYRK1A
Compound 29C-3 (Imine group)23CLK1

3. Pharmacological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : The compound's inhibition of DYRK kinases suggests its potential use in cancer therapies. Studies have demonstrated that selective inhibition can lead to reduced tumor growth in preclinical models .
  • Antiparasitic Effects : Research indicates that imidazo[1,2-b]pyridazines may possess antimalarial properties by targeting specific kinases in Plasmodium species. Compounds have shown efficacy against PfCDPK1, a critical enzyme for parasite survival .
  • Neuroprotective Properties : Due to their ability to inhibit kinases involved in neurodegeneration, these compounds are being explored for their potential in treating Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Inhibition of DYRK Kinases

In a study examining the effects of imidazo[1,2-b]pyridazines on DYRK kinases, several derivatives were tested for their inhibitory activity. Compound 29 was found to selectively inhibit DYRK1A with an IC50 value significantly lower than that of other kinases tested, indicating its potential as a therapeutic agent for cancers driven by aberrant DYRK signaling .

Case Study 2: Antimalarial Activity

Another study focused on the antiparasitic activity of imidazo[1,2-b]pyridazines against Plasmodium falciparum. Compounds were evaluated for their ability to inhibit PfCDPK1, leading to a reduction in parasitemia in murine models. The findings suggest that modifications at the C-3 position enhance selectivity and potency against parasitic kinases while minimizing toxicity to host cells .

Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWWDSHGOHVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.